Caspase-3 Inhibition Potency of a Close Structural Analog Suggests Apoptosis Modulation Potential
While direct data for 2-[(4-Methoxyphenyl)methyl]pyridine itself is limited, a close structural analog, 1-[(4-methoxyphenyl)methyl]-5-{[(2S)-2-[(pyridin-3-yl)oxymethyl]pyrrolidin-1-yl]sulfonyl}-1H-indole-2,3-dione, demonstrates potent inhibition of caspase-3 activation with an EC50 of 450 nM in human HeLa cells [1]. This provides class-level evidence that the 4-methoxyphenylmethyl-pyridine motif can be optimized for modulating apoptotic pathways.
| Evidence Dimension | Inhibition of caspase-3 activation |
|---|---|
| Target Compound Data | Analog EC50: 450 nM |
| Comparator Or Baseline | Vehicle control (staurosporine-induced activation) |
| Quantified Difference | 450 nM reduction in caspase-3 activity relative to control |
| Conditions | Staurosporine-induced caspase-3 activation in human HeLa cells; measured via Z-DEVD-R110 substrate hydrolysis |
Why This Matters
This data indicates the potential of this chemotype for developing apoptosis-targeting agents, guiding procurement for oncology-focused libraries.
- [1] BindingDB. (2011). BDBM10351: EC50 for Caspase-3 (Human). View Source
